molecular formula C16H31N3O5 B14902842 Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate

Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate

Cat. No.: B14902842
M. Wt: 345.43 g/mol
InChI Key: ALYWFHMOOKKGHN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate typically involves the reaction of L-glutamic acid with tert-butyl (2-aminoethyl)carbamate. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or its derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate involves the protection of amino groups through the formation of a stable Boc group. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate is unique due to its specific structure and the presence of the L-glutaminate moiety, which provides distinct reactivity and applications in peptide synthesis and other organic transformations.

Properties

Molecular Formula

C16H31N3O5

Molecular Weight

345.43 g/mol

IUPAC Name

tert-butyl (2S)-5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-5-oxopentanoate

InChI

InChI=1S/C16H31N3O5/c1-15(2,3)23-13(21)11(7-8-12(17)20)18-9-10-19-14(22)24-16(4,5)6/h11,18H,7-10H2,1-6H3,(H2,17,20)(H,19,22)/t11-/m0/s1

InChI Key

ALYWFHMOOKKGHN-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)N)NCCNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)NCCNC(=O)OC(C)(C)C

Origin of Product

United States

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